Methyl 3-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-4-methoxybenzoate” is a complex organic compound. It contains several functional groups including a furan ring, a thiophene ring, a sulfamoyl group, and a methoxybenzoate group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and thiophene rings are five-membered rings with heteroatoms (oxygen in furan and sulfur in thiophene). The sulfamoyl group (-SO2NH2) is a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. Furan and thiophene rings are aromatic and relatively stable, but can undergo electrophilic aromatic substitution. The sulfamoyl group could potentially undergo hydrolysis or substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific functional groups present. For example, the presence of the aromatic rings and the sulfamoyl group could potentially make the compound relatively polar, affecting its solubility in different solvents .Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Pathways : Research explores various synthetic routes for creating complex molecules, including derivatives of furan and thiophene. One approach involves the synthesis of functionalized 1H-Pyrimidine-2-ones/thiones and other heterocyclic compounds through reactions involving furan and thiophene derivatives, highlighting the versatility of these compounds in synthesizing pharmacologically relevant molecules (Sarıpınar et al., 2006).
Pharmacological Activities
- Antimicrobial Activity : Novel structures derived from benzimidazole and benzofuran compounds exhibit selective antibacterial properties against Helicobacter spp. These findings suggest potential therapeutic applications in targeting specific bacterial infections (Kühler et al., 2002).
- Anticancer and Antiangiogenic Activities : Certain benzofuran derivatives show significant anticancer and antiangiogenic activities, targeting the colchicine site on tubulin. This research underscores the potential of benzofuran derivatives in cancer therapy (Romagnoli et al., 2015).
- Pharmacologically Active Compounds : Studies on benzothiophene derivatives demonstrate their potential for pharmacological applications, including as antimicrobial agents. Such research indicates the broad utility of these compounds in developing new therapeutic agents (Chapman et al., 1971).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve testing its efficacy and safety in biological models. If it’s intended for some other application, future research could involve optimizing its synthesis or studying its properties in more detail .
Properties
IUPAC Name |
methyl 3-[[2-(furan-2-yl)-2-thiophen-3-ylethyl]sulfamoyl]-4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6S2/c1-24-17-6-5-13(19(21)25-2)10-18(17)28(22,23)20-11-15(14-7-9-27-12-14)16-4-3-8-26-16/h3-10,12,15,20H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXERQIBLCABTPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC(C2=CSC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.